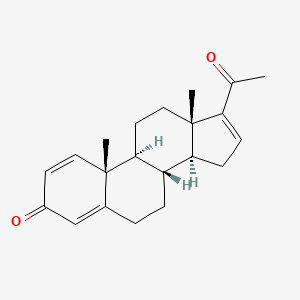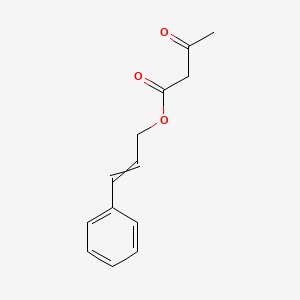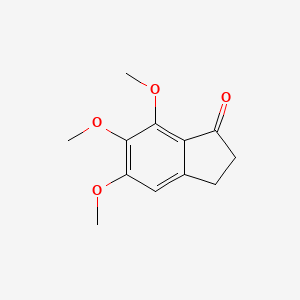
2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride is a heterocyclic compound with the molecular formula C7H11NO4S. It is a five-membered ring structure containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties. This compound is often used as a building block in organic synthesis and has various applications in medicinal chemistry due to its biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride typically involves the reaction of thiazolidine derivatives with dimethyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a valuable tool in biological studies.
Medicine: Its derivatives are being explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride involves its interaction with specific molecular targets in cells. The sulfur and nitrogen atoms in its structure allow it to form strong bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of signaling pathways, resulting in its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-thiazolidine: A similar compound with a slightly different structure, used in similar applications.
Dimethyl 5-methyl-1H-pyrrolo [2,3-b]pyridine-1,3-dicarboxylate: Another related compound with distinct biological activities.
Diethyl 4,4’-dimethyl-2,2’-bithiazole-5,5’-dicarboxylate: A compound with similar chemical properties but different applications
Uniqueness
2,4-dimethyl1,3-thiazolidine-2,4-dicarboxylatehydrochloride stands out due to its unique combination of sulfur and nitrogen atoms in a five-membered ring structure. This configuration imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C7H12ClNO4S |
|---|---|
Peso molecular |
241.69 g/mol |
Nombre IUPAC |
dimethyl 1,3-thiazolidine-2,4-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO4S.ClH/c1-11-6(9)4-3-13-5(8-4)7(10)12-2;/h4-5,8H,3H2,1-2H3;1H |
Clave InChI |
KNMSOMGVNLBQJC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CSC(N1)C(=O)OC.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(2-Chloro-6-fluorophenyl)-7-fluoro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B8749398.png)




